3-(Ethylthio)-2-fluoropyridine 3-(Ethylthio)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 117670-97-0
VCID: VC20866398
InChI: InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
SMILES: CCSC1=C(N=CC=C1)F
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol

3-(Ethylthio)-2-fluoropyridine

CAS No.: 117670-97-0

Cat. No.: VC20866398

Molecular Formula: C7H8FNS

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethylthio)-2-fluoropyridine - 117670-97-0

Specification

CAS No. 117670-97-0
Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
IUPAC Name 3-ethylsulfanyl-2-fluoropyridine
Standard InChI InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Standard InChI Key BCZJWUKFMDTJPC-UHFFFAOYSA-N
SMILES CCSC1=C(N=CC=C1)F
Canonical SMILES CCSC1=C(N=CC=C1)F

Introduction

Structural Characteristics and Physical Properties

3-(Ethylthio)-2-fluoropyridine belongs to the family of fluorinated pyridine derivatives. The presence of fluorine at the 2-position significantly influences the electronic distribution within the pyridine ring, while the ethylthio group at the 3-position introduces additional steric and electronic effects.

Molecular Structure

The compound features a pyridine core with two key functional groups:

  • A fluorine atom at the 2-position, adjacent to the pyridine nitrogen

  • An ethylthio (-SCH₂CH₃) group at the 3-position

This structural arrangement creates an interesting electronic environment, with the electron-withdrawing fluorine at the 2-position potentially activating the ring toward nucleophilic aromatic substitution reactions, while the ethylthio group contributes moderate electron density to the system.

Physical Properties

Table 1: Key Physical Properties of 3-(Ethylthio)-2-fluoropyridine

PropertyValue
Chemical FormulaC₇H₈FNS
Molecular Weight157.21 g/mol
CAS Registry Number117670-97-0
AppearancePresumed colorless to pale yellow liquid or solid
SolubilityLikely soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO
CounterionBase (equiv.)Yield (%)
BF₄Et₃N (1)66
BF₄Et₃N (3)73
BF₄Et₃N (10)79
SbF₆Et₃N (10)78
PF₆Et₃N (10)74

As shown in Table 2, the use of triethylamine as a base with various counterions consistently provides good yields of 2-fluoropyridine .

Key Reaction Conditions

When synthesizing fluorinated pyridines via electrophilic fluorination, the reaction conditions significantly impact the outcome. For optimal results, the following conditions are critical:

  • Solvent: Acetonitrile has proven to be the most effective solvent

  • Temperature: Maintaining 0°C under an argon atmosphere

  • Addition order: Slow addition of Selectfluor® solution to the dihydropyridine solution

  • Storage conditions: The resulting fluorinated dihydropyridines should be used without additional purification

Chemical Reactivity

The reactivity of 3-(Ethylthio)-2-fluoropyridine is influenced by both the fluorine atom and the ethylthio group, creating a unique reactivity profile.

Reactivity of the 2-Fluorine Position

The 2-position in fluorinated pyridines is highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The electron-withdrawing nature of fluorine, combined with the activating effect of the pyridine nitrogen, makes the C-F bond at this position particularly reactive toward nucleophiles.

In fluorinated pyridines, the fluorine at the 2-position can be displaced by various nucleophiles, including:

  • Amines (primary and secondary)

  • Alkoxides

  • Thiolates

  • Organometallic reagents

This reactivity could be further enhanced in 3-(Ethylthio)-2-fluoropyridine if the ethylthio group provides additional electron-withdrawing effects through its sulfur atom.

Influence of the Ethylthio Group

The ethylthio group at the 3-position introduces additional reactivity patterns:

  • The sulfur atom can participate in oxidation reactions to form sulfoxides or sulfones

  • The ethyl group may undergo dealkylation under certain conditions

  • The thioether function can act as a coordination site for metals

  • The moderately electron-donating nature of the ethylthio group may influence the electronic distribution in the pyridine ring

Spectroscopic Characterization

¹H NMR

The ¹H NMR spectrum would likely show:

  • A quartet (~2.9-3.1 ppm) and triplet (~1.3-1.4 ppm) pattern for the ethylthio group

  • Three aromatic protons with complex coupling patterns due to H-F and H-H interactions

  • Potential long-range coupling between the fluorine and distant protons

¹⁹F NMR

The ¹⁹F NMR would show a characteristic signal for the 2-fluoropyridine moiety. Based on related compounds, this signal would likely appear in the range of -60 to -160 ppm with coupling to neighboring protons.

Table 3: Comparative ¹⁹F NMR Data for Fluorinated Pyridines

Compound¹⁹F NMR Shift (ppm)Coupling Pattern
6-Fluoronicotinoyl derivative-142.9dd, J = 55.5, 36.5 Hz
6-Fluoropicolinoyl derivative-159.6d, J = 70.6 Hz
Predicted for 3-(Ethylthio)-2-fluoropyridine-65 to -75Complex multiplet

Mass Spectrometry

The mass spectrum of 3-(Ethylthio)-2-fluoropyridine would be expected to show:

  • Molecular ion peak at m/z 157

  • Fragment ions corresponding to loss of ethyl (m/z 128)

  • Fragment ions from cleavage of the C-S bond

  • Characteristic isotope pattern due to the presence of sulfur

Applications and Significance

Pharmaceutical Relevance

Fluorinated heterocycles, including fluorinated pyridines, have gained significant attention in pharmaceutical research due to their unique properties:

  • Enhanced metabolic stability: The C-F bond is more resistant to metabolic degradation

  • Modified lipophilicity: Fluorine substitution can optimize drug-like properties

  • Altered hydrogen bonding capabilities: Fluorine can act as a weak hydrogen bond acceptor

  • Conformational effects: Fluorine substitution can influence molecular geometry

The combination of a fluorine atom and an ethylthio group in 3-(Ethylthio)-2-fluoropyridine could provide an interesting scaffold for developing compounds with specific pharmacological properties.

Synthetic Applications

3-(Ethylthio)-2-fluoropyridine could serve as a valuable building block in organic synthesis:

  • The reactive 2-fluorine position allows for facile introduction of various functional groups

  • The ethylthio group offers possibilities for further functionalization

  • The pyridine nitrogen provides a site for coordination chemistry or quaternization

  • The combination of these functional groups enables selective transformations to create complex molecular architectures

Current Research and Future Directions

Research on fluorinated pyridines continues to expand, with several promising directions that may apply to 3-(Ethylthio)-2-fluoropyridine:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel reaction pathways for functionalization

  • Investigation of biological activities and structure-activity relationships

  • Application in materials science and coordination chemistry

The unique combination of fluorine and ethylthio substituents on the pyridine ring provides opportunities for discovering new reactivity patterns and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator